Risedronate sodium monohydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

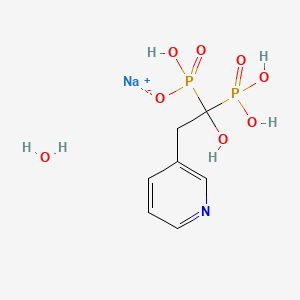

Risedronate sodium monohydrate is a useful research compound. Its molecular formula is C7H12NNaO8P2 and its molecular weight is 323.11 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Indications

Risedronate sodium monohydrate is FDA-approved for several indications:

- Postmenopausal Osteoporosis : To prevent and treat osteoporosis in postmenopausal women.

- Osteoporosis in Men : To improve BMD and reduce fracture risk.

- Glucocorticoid-Induced Osteoporosis : For patients undergoing glucocorticoid therapy.

- Paget's Disease : To manage this condition characterized by abnormal bone remodeling .

Dosage Forms and Administration

Risedronate is available in various dosing regimens:

| Indication | Dosage Form | Frequency |

|---|---|---|

| Postmenopausal Osteoporosis | 5 mg tablets | Daily |

| 35 mg tablets | Once a week | |

| 150 mg tablets | Once a month | |

| Osteoporosis in Men | 35 mg tablets | Once a week |

| Glucocorticoid-Induced Osteoporosis | 5 mg tablets | Daily |

| Paget's Disease | 30 mg tablets | Daily for 2 months |

Case Studies and Clinical Trials

-

Postmenopausal Osteoporosis :

- A multicenter, double-blind study compared risedronate 35 mg weekly with placebo over three years. Results showed a significant reduction in vertebral fractures (by approximately 70%) and non-vertebral fractures compared to placebo .

- Another trial assessed risedronate 150 mg once monthly versus 5 mg daily, demonstrating comparable efficacy in increasing BMD at key skeletal sites .

- Glucocorticoid-Induced Osteoporosis :

- Paget's Disease :

Safety Profile

This compound is generally well-tolerated. Common adverse effects include gastrointestinal symptoms such as nausea, diarrhea, and abdominal pain. Serious adverse events are rare but can include osteonecrosis of the jaw and atypical femoral fractures . The incidence of adverse reactions typically does not differ significantly between different dosing regimens.

Adverse Reactions Reported in Clinical Trials

| Adverse Reaction | Incidence (%) |

|---|---|

| Nausea | 3.1 |

| Diarrhea | 3.1 |

| Abdominal pain | 2.0 |

| Arthralgia | 1.5 |

| Myalgia | 1.1 |

Properties

CAS No. |

353228-19-0 |

|---|---|

Molecular Formula |

C7H12NNaO8P2 |

Molecular Weight |

323.11 g/mol |

IUPAC Name |

sodium;hydroxy-(1-hydroxy-1-phosphono-2-pyridin-3-ylethyl)phosphinate;hydrate |

InChI |

InChI=1S/C7H11NO7P2.Na.H2O/c9-7(16(10,11)12,17(13,14)15)4-6-2-1-3-8-5-6;;/h1-3,5,9H,4H2,(H2,10,11,12)(H2,13,14,15);;1H2/q;+1;/p-1 |

InChI Key |

KLQNARDFMJRXSF-UHFFFAOYSA-M |

SMILES |

C1=CC(=CN=C1)CC(O)(P(=O)(O)O)P(=O)(O)[O-].O.[Na+] |

Canonical SMILES |

C1=CC(=CN=C1)CC(O)(P(=O)(O)O)P(=O)(O)[O-].O.[Na+] |

Key on ui other cas no. |

115436-72-1 |

Pictograms |

Irritant |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.